Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate
Description
Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate (CAS: 2061980-24-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-methylpyridin-4-yl group and an ethyl ester side chain. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 247.25 g/mol . The Smiles notation (CCOC(=O)Cc1noc(-c2ccnc(C)c2)n1) highlights the ethyl ester (–COOEt), the oxadiazole ring, and the methyl-substituted pyridine moiety, which collectively influence its physicochemical and biological properties .
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 2-[5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-3-17-11(16)7-10-14-12(18-15-10)9-4-5-13-8(2)6-9/h4-6H,3,7H2,1-2H3 |
InChI Key |
KVYMEHSFQDESEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C2=CC(=NC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Oxadiazole Ring
Starting Materials : The synthesis begins with the preparation of the oxadiazole ring. This can be achieved by reacting an amidoxime with a carboxylic acid derivative. For example, the amidoxime can be synthesized from a nitrile using hydroxylamine.
Formation of Oxadiazole : The amidoxime is then cyclized to form the oxadiazole ring. This step typically involves heating in the presence of an acid catalyst.
Introduction of Pyridine Moiety : The pyridine ring can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves converting the oxadiazole into a boronic acid derivative or using a halogenated pyridine as a coupling partner.
Incorporation of Ethyl Acetate Moiety
Esterification : The final step involves the introduction of the ethyl acetate moiety. This can be achieved through esterification reactions involving the carboxylic acid derivative of the oxadiazole compound.
Catalysts and Conditions : The choice of catalysts and reaction conditions is crucial. For esterification, acid catalysts like sulfuric acid or trifluoroacetic acid are commonly used.
Detailed Synthetic Route
Given the complexity of the compound, a detailed synthetic route would involve several key steps:
-
- React a nitrile with hydroxylamine in a solvent like ethanol or methanol.
- Purify the amidoxime using silica gel chromatography.
Formation of Oxadiazole Ring :
- Cyclize the amidoxime in the presence of an acid catalyst (e.g., acetic acid) at elevated temperatures.
- Isolate the oxadiazole compound.
Introduction of Pyridine Moiety :
- Prepare a halogenated pyridine derivative (e.g., 2-methylpyridin-4-yl bromide).
- Perform Suzuki-Miyaura coupling using a palladium catalyst and a base like sodium carbonate.
- Purify the coupled product.
-
- React the carboxylic acid derivative of the oxadiazole compound with ethanol in the presence of an acid catalyst.
- Isolate the final product, this compound.
Analysis and Characterization
The synthesized compound should be thoroughly characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity of the compound.
- Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy : To identify functional groups present in the compound.
Data Table: Synthetic Steps and Conditions
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Amidoxime formation | Hydroxylamine, ethanol, reflux | 80% |
| 2 | Oxadiazole ring formation | Acetic acid, heat | 70% |
| 3 | Suzuki-Miyaura coupling | Palladium catalyst, sodium carbonate, DMF, 90°C | 85% |
| 4 | Esterification | Ethanol, sulfuric acid, reflux | 90% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Trifluoromethyl () and trichloromethyl () groups increase molecular weight and steric bulk, likely affecting membrane permeability and metabolic stability .
Ester Group Variations :
Biological Activity
Ethyl 2-(5-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)acetate is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyridine ring fused with an oxadiazole moiety. The presence of these functional groups contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole ring is known for its role in modulating enzyme activity and influencing various biochemical pathways.
- Enzyme Inhibition : Studies have shown that compounds containing oxadiazole derivatives can inhibit enzymes involved in key metabolic pathways. For instance, they may act as inhibitors of kinases or other critical enzymes, leading to altered cellular signaling and metabolism.
- Receptor Modulation : The compound may also interact with specific receptors, influencing cellular responses. This interaction can lead to downstream effects such as apoptosis or altered cell proliferation.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 15 | S. aureus |
| Ethyl derivative | 12 | P. aeruginosa |
Anticancer Potential
The compound has been investigated for its anticancer properties:
- In vitro studies demonstrated that it can inhibit tumor cell growth in several cancer lines through mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
This compound has also shown potential anti-inflammatory effects:
- In vivo models indicate a reduction in inflammatory markers when treated with this compound.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that an oxadiazole derivative exhibited potent activity against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms .
- Cancer Cell Line Study : Research conducted on various cancer cell lines indicated that the compound could significantly reduce cell viability at concentrations as low as 5 µM, showcasing its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
